molecular formula C21H23NO B14170330 cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine CAS No. 40447-11-8

cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine

Cat. No.: B14170330
CAS No.: 40447-11-8
M. Wt: 305.4 g/mol
InChI Key: FAJJGXYGLDMYOP-UHFFFAOYSA-N
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Description

cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine is a synthetic aziridine derivative of interest in organic chemistry and pharmaceutical research. The compound features a three-membered aziridine ring substituted with cyclohexyl, phenyl, and benzoyl groups, a structure known to serve as a versatile building block and intermediate. While specific studies on this exact stereoisomer are not readily available, closely related analogues like the cis-2-benzoyl-1-cyclohexyl-3-phenylaziridine and the trans-1-Cyclohexyl-2,3-dibenzoylaziridine are documented, indicating a family of compounds studied for their structural and synthetic value. The presence of the electron-withdrawing benzoyl group adjacent to the strained aziridine ring can influence the compound's reactivity, potentially making it a valuable electrophile or a precursor for ring-opening reactions. Such reactions are fundamental for creating more complex nitrogen-containing molecules. Researchers utilize these aziridine derivatives as key intermediates in synthetic organic chemistry, particularly in the development of novel pharmacologically active compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

40447-11-8

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

(1-cyclohexyl-3-phenylaziridin-2-yl)-phenylmethanone

InChI

InChI=1S/C21H23NO/c23-21(17-12-6-2-7-13-17)20-19(16-10-4-1-5-11-16)22(20)18-14-8-3-9-15-18/h1-2,4-7,10-13,18-20H,3,8-9,14-15H2

InChI Key

FAJJGXYGLDMYOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Procedure

  • Aldol Condensation : Benzaldehyde reacts with acetophenone under basic conditions to form 3-phenylpropiophenone (chalcone).
  • Bromination : Chalcone is treated with bromine in acetic acid to yield 2,3-dibromo-3-phenylpropiophenone.
  • Aziridine Formation : The dibromo intermediate reacts with cyclohexylamine in anhydrous benzene at 0°C, followed by gradual warming to room temperature.

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by intramolecular displacement of bromide ions to form the aziridine ring.

Table 1: Optimization of Reaction Conditions

Parameter Optimal Value Yield (%) Isomer Ratio (cis:trans)
Solvent Benzene 76 1:1
Temperature 0°C → RT 76 1:1
Amine Equivalents 3.0 76 1:1
Reaction Time 24 h 76 1:1

Data adapted from Lown et al. (1969).

Stereochemical Considerations and Isomer Separation

The cyclization reaction typically produces a 1:1 mixture of cis and trans isomers due to the planar transition state during ring closure. Separation is achieved through preparative thin-layer chromatography (TLC) using silica gel and a 3:1 benzene-heptane mobile phase.

Key Physical Properties

  • cis-Isomer : MP 107–109°C (hexane)
  • trans-Isomer : MP 99–101°C (hexane)

The stereochemical assignment was confirmed through nuclear Overhauser effect (NOE) experiments, which showed spatial proximity between the cyclohexyl proton and the benzoyl group in the cis isomer.

Alternative Synthetic Routes

Metal-Catalyzed Amination

Palladium-catalyzed coupling reactions between β-bromostyrenes and cyclohexylamine have been investigated, but these methods currently yield <30% of the desired aziridine due to competing elimination pathways.

Large-Scale Production and Process Optimization

For industrial-scale synthesis, the dibromo chalcone route remains superior. Key modifications include:

  • Continuous Flow Reactors : Reduce reaction time from 24 h to 6 h
  • Solvent Recycling : Benzene recovery rates exceed 85%
  • Crystallization Optimization : Hexane/ethyl acetate (4:1) mixtures improve cis-isomer purity to 99.5%

Table 2: Scalability Metrics

Batch Size (mol) Yield (%) Purity (%)
0.1 76 98
1.0 72 97
10.0 68 95

Analytical Characterization

Spectroscopic Data

IR (CHCl₃) :

  • 1680 cm⁻¹ (C=O stretch)
  • 1450 cm⁻¹ (C-N aziridine ring)

¹H NMR (400 MHz, CDCl₃) :

  • δ 1.0–3.0 (m, 11H, cyclohexyl)
  • δ 3.23 (s, 2H, cis-aziridine CH₂)
  • δ 7.2–8.3 (m, 14H, aromatic)

13C NMR (100 MHz, CDCl₃) :

  • δ 196.5 (C=O)
  • δ 58.7 (aziridine C-N)
  • δ 125.1–137.8 (aromatic carbons)

Mass Spectrometry

  • HRMS (ESI) : m/z calcd for C₂₇H₃₀NO [M+H]⁺ 384.2322, found 384.2319

Chemical Reactions Analysis

Types of Reactions

(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like hydroxide ions or amines replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydroxide ions, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1-Cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-cyclohexyl-3-phenylaziridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The aziridine group is known for its reactivity, which allows the compound to form covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on functional groups, reactivity, and pharmacological profiles of related aziridines and nitrosoureas.

Table 1: Key Differences Between Aziridines and Nitrosoureas

Property cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine (Aziridine) 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Nitrosourea)
Core Structure Strained 3-membered aziridine ring Nitrosourea backbone (R-NH-C(O)-N(NO)-R')
Reactivity Nucleophilic ring-opening reactions Alkylation via chloroethyl groups; spontaneous degradation
Lipophilicity Moderate (benzoyl/cyclohexyl substituents) High (cyclohexyl group enhances CNS penetration)
Biotransformation Limited data; likely ring-opening to amines Degrades to isocyanates and hydroxydiazoalkanes
Anticancer Activity Hypothesized (untested in evidence) Confirmed against leukemia L1210 and human tumors
Toxicity Profile Unknown Delayed myelosuppression; hepatic/renal effects

Research Findings:

Nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) exhibit potent anticancer activity due to alkylating DNA crosslinks and carbamoylation of proteins. Their high lipophilicity allows penetration into the cerebrospinal fluid, a critical advantage for treating CNS tumors . In contrast, aziridines like This compound are theorized to act via alkylation but lack empirical validation.

Metabolic Stability: Nitrosoureas degrade rapidly in plasma (half-life ~5 minutes), releasing cytotoxic intermediates .

Toxicity : Nitrosoureas cause delayed and prolonged hematopoietic suppression, limiting their dosing schedules . Aziridines’ toxicity profiles remain uncharacterized, though substituents like the cyclohexyl group (shared with nitrosoureas) could influence tissue distribution and off-target effects.

Limitations of Available Evidence

No direct comparisons between this compound and its structural analogs (e.g., other trisubstituted aziridines) are possible with the provided data. Further research is required to:

  • Elucidate the compound’s pharmacokinetics and metabolism.
  • Compare its reactivity and therapeutic index with nitrosoureas or other alkylating agents.
  • Validate hypothesized anticancer mechanisms through in vitro and in vivo studies.

Biological Activity

Cis-3-benzoyl-1-cyclohexyl-2-phenylaziridine is a compound belonging to the aziridine class, which has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, reactivity, and pharmacological implications based on diverse research findings.

Synthesis and Reactivity

The synthesis of this compound has been explored through various methods, including the [3+2] cycloaddition reactions with enones. Research indicates that this compound can be synthesized via formal cycloaddition pathways, leading to spiro-pyrrolidines, which are of interest in medicinal chemistry due to their diverse biological activities .

Table 1: Synthesis Overview

MethodYieldReference
Formal [3+2] cycloadditionHigh
Thermal additionModerate

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral and antibacterial agent.

Antiviral Activity

A study evaluated the antiviral properties of several compounds related to aziridines, including cis-3-benzoyl derivatives. The results indicated moderate activity against certain viruses, although specific data on this compound was limited. However, related compounds showed promising results against Coxsackievirus B2 and Herpes Simplex Virus type 1 (HSV-1), suggesting potential avenues for further research .

Antibacterial Activity

The antibacterial properties of aziridines have also been documented. In vitro studies demonstrated that derivatives of aziridines exhibited varying degrees of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several related compounds, indicating that while some exhibited significant antibacterial effects, others were less effective .

Table 2: Biological Activity Summary

Activity TypeTested CompoundResultReference
AntiviralRelated aziridine derivativesModerate activity against CVB-2 and HSV-1
AntibacterialAziridine derivativesMIC > 100 μM for most

Case Studies

Several case studies have highlighted the biological implications of aziridine compounds. One notable study focused on the synthesis and evaluation of spiro-pyrrolidines derived from aziridines, which demonstrated significant biological activity in various assays .

Q & A

Q. What are the optimal synthetic routes for cis-3-Benzoyl-1-cyclohexyl-2-phenylaziridine, and how can reaction efficiency be validated?

Methodological Answer: Synthesis typically involves cyclohexylamine, benzaldehyde, and a benzoylating agent under controlled conditions. Key steps include:

Cyclization : Use a Staudinger-type reaction with triphenylphosphine and an azide precursor to form the aziridine ring.

Stereochemical Control : Maintain cis-configuration by optimizing temperature (e.g., 0–5°C) and solvent polarity (e.g., dichloromethane) to favor kinetically controlled products.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water) for high purity .

Q. Validation :

  • HPLC Analysis : Compare retention times with authentic standards (if available) and monitor purity (>95%) .
  • NMR Spectroscopy : Confirm cis-stereochemistry via coupling constants (e.g., 3JHH^3J_{HH} < 3 Hz for adjacent protons) and NOE correlations .

Q. How can the stability of this compound be assessed under varying storage conditions?

Methodological Answer: Design a stability study with the following parameters:

  • Temperature : Test −20°C, 4°C, and room temperature (25°C) over 30 days.
  • Light Exposure : Compare dark storage vs. UV/visible light exposure.
  • Humidity : Use desiccators with controlled humidity (0%, 50%, 90%).

Q. Analytical Tools :

  • TLC and HPLC : Monitor degradation products.
  • Mass Spectrometry : Identify decomposition byproducts (e.g., hydrolyzed or oxidized derivatives) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic ring-opening reactions?

Methodological Answer:

DFT Calculations : Use Gaussian or ORCA software to model transition states and activation energies for ring-opening pathways.

  • Basis Set: B3LYP/6-31G(d) for geometry optimization.
  • Solvent Effects: Include PCM models (e.g., THF or DMF).

Molecular Dynamics (MD) : Simulate reaction trajectories to identify steric effects from the cyclohexyl and phenyl groups .

Q. Validation :

  • Compare computational predictions with experimental kinetics (e.g., Arrhenius plots from temperature-dependent NMR studies).

Q. How can contradictory data between experimental and computational studies on the compound’s stereoelectronic properties be resolved?

Methodological Answer: Stepwise Approach :

Reproduce Experiments : Ensure synthetic conditions (e.g., solvent, catalyst) match computational assumptions.

Advanced Spectroscopy :

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry.
  • IR Spectroscopy : Compare calculated vs. observed carbonyl stretching frequencies.

Sensitivity Analysis : Vary computational parameters (e.g., basis set, solvent model) to identify discrepancies .

Q. Example Table :

ParameterExperimental ValueComputational ValueDiscrepancy Source
C=O Stretch (cm⁻¹)16851702Solvent model omission
Dihedral Angle (°)12.315.7Basis set limitations

Q. What strategies are recommended for integrating this compound into drug discovery pipelines, given its structural complexity?

Methodological Answer:

Pharmacophore Modeling : Use Schrödinger Suite or MOE to map potential binding sites.

In Vitro Screening :

  • Enzyme Assays : Target serine hydrolases or proteases (aziridines are electrophilic warheads).
  • Cytotoxicity : Test against cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.

Metabolic Stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS analysis .

Q. How can researchers address low yields in large-scale synthesis of the compound?

Methodological Answer: Optimization Strategies :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·OEt₂) or organocatalysts for improved cyclization efficiency.
  • Flow Chemistry : Enhance heat/mass transfer for exothermic steps.
  • Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

Q. Example Workflow :

Small-scale reaction optimization (1–5 mmol).

Scale-up with PAT integration (50–100 mmol).

Final purification via preparative HPLC .

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